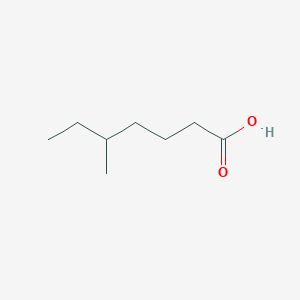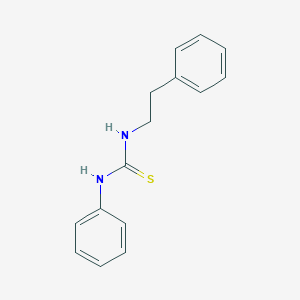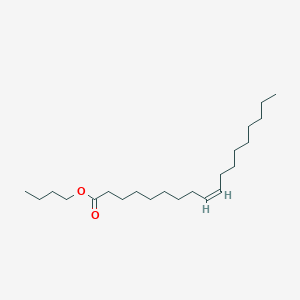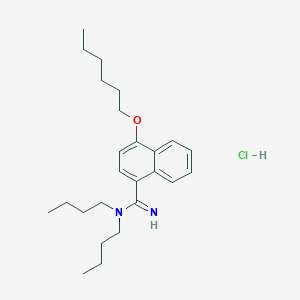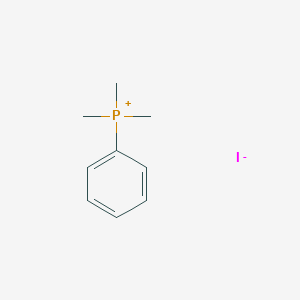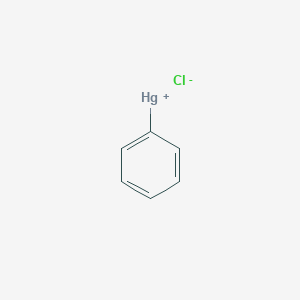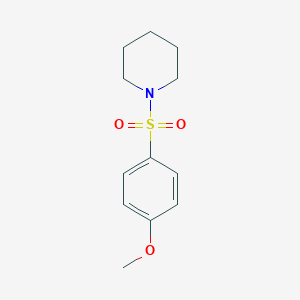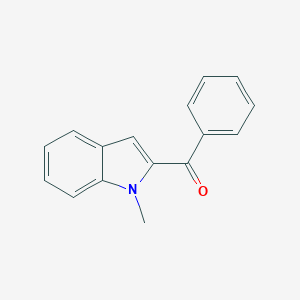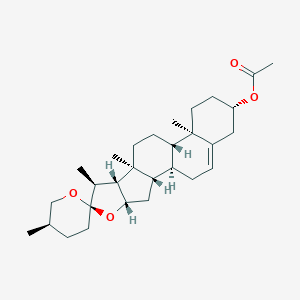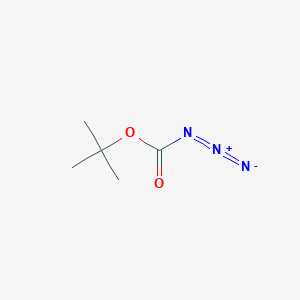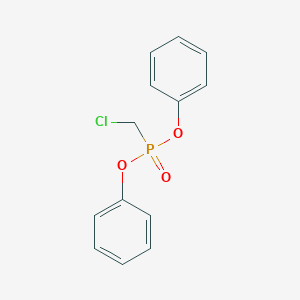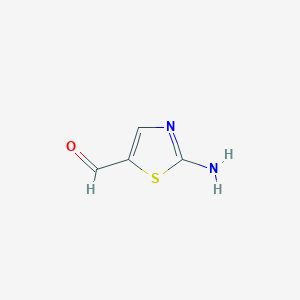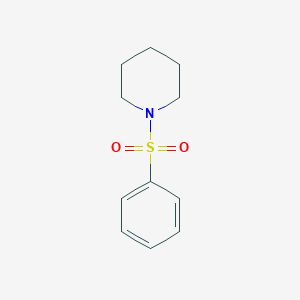
1-(Phenylsulfonyl)piperidine
Vue d'ensemble
Description
1-(Phenylsulfonyl)piperidine is an activated diphenyl sulfoxide that can be used as a glycosidic bond donor in the solid-phase synthesis of peptides . It reacts with chloride ions to form a sulfonium ion, which undergoes electrophilic substitution .
Synthesis Analysis
While specific synthesis methods for 1-(Phenylsulfonyl)piperidine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The linear formula for 1-(Phenylsulfonyl)piperidine is C11H15NO2S . It has a molecular weight of 225.312 .Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)piperidine has a molecular weight of 209.31 g/mol . It has a melting point of 86 °C .Applications De Recherche Scientifique
Acetylcholinesterase and Butyrylcholinesterase Inhibition : N'-[(Aryl/alkyl)sulfonyl]-1-(phenylsulfonyl)piperidine derivatives exhibit significant inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are targets in Alzheimer's disease treatment. Molecular docking studies confirm their potential as inhibitors (Khalid, Rehman, & Abbasi, 2014).
Anti-bacterial Activity : Synthesized N-substituted derivatives of 1-(phenylsulfonyl)piperidine have been evaluated for antibacterial properties. They displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Enzyme Inhibition for Neurodegenerative Diseases : 5-Substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been synthesized and tested for butyrylcholinesterase (BChE) inhibition, with promising results. These compounds are relevant for neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).
5-HT(2A) Receptor Antagonism : 4-(Phenylsulfonyl)piperidines have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds are significant for their potential use in psychiatric disorders (Fletcher et al., 2002).
Analgesic and Anesthetic Effects : 1-(Phenylsulfonyl)piperidine derivatives have been studied for their analgesic and anesthetic effects, particularly in animal models. This research contributes to the development of new pharmaceuticals in pain management (Chen & Weston, 1960).
Cyclin-Dependent Kinase Inhibitors : Piperidine derivatives have been synthesized and evaluated as inhibitors of the cyclin-dependent kinase CDK2, important in cancer research. The methodology developed is useful for multiple applications in medicinal chemistry (Griffin et al., 2006).
Synthesis of Bioactive Sulfonamides : Sulfonamides with a piperidine nucleus have been synthesized and displayed promising activities against cholinesterase enzymes. This is relevant for treatments of diseases like Alzheimer's and Parkinson's (Khalid, 2012).
Orientations Futures
Piperidines, including 1-(Phenylsulfonyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWBMTXKFQBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198344 | |
| Record name | Piperidine, 1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)piperidine | |
CAS RN |
5033-23-8 | |
| Record name | 1-(Phenylsulfonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



